H2N-PEG2-CH2COOtBu

PROTAC Targeted Protein Degradation Linker SAR

H2N-PEG2-CH2COOtBu (CAS 1122484-77-8), chemically named tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate or 8-Amino-3,6-dioxaoctanoic acid tert-butyl ester, is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a primary amine group at one terminus and a tert-butyl ester-protected carboxylic acid at the other. With a molecular formula of C10H21NO4 and a molecular weight of 219.28 g/mol, this compound is a colorless to light yellow liquid at room temperature with a reported density of 1.026±0.06 g/cm³ and a boiling point of 297.4±20.0°C (predicted).

Molecular Formula C10H21NO4
Molecular Weight 219.281
CAS No. 1122484-77-8
Cat. No. B2730045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH2N-PEG2-CH2COOtBu
CAS1122484-77-8
Molecular FormulaC10H21NO4
Molecular Weight219.281
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCOCCN
InChIInChI=1S/C10H21NO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8,11H2,1-3H3
InChIKeyWFBRWOZVLSLRSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H2N-PEG2-CH2COOtBu (CAS 1122484-77-8) for PROTAC Linker Procurement: Key Specifications and Properties


H2N-PEG2-CH2COOtBu (CAS 1122484-77-8), chemically named tert-butyl 2-[2-(2-aminoethoxy)ethoxy]acetate or 8-Amino-3,6-dioxaoctanoic acid tert-butyl ester, is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a primary amine group at one terminus and a tert-butyl ester-protected carboxylic acid at the other . With a molecular formula of C10H21NO4 and a molecular weight of 219.28 g/mol, this compound is a colorless to light yellow liquid at room temperature with a reported density of 1.026±0.06 g/cm³ and a boiling point of 297.4±20.0°C (predicted) . The compound contains two ethylene glycol repeat units (PEG2), providing a defined spatial span between functional termini, and is classified as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker building block . The LogP value of approximately -0.1 and topological polar surface area (tPSA) of 70.8 Ų indicate a balanced hydrophilic-lipophilic profile suitable for biological applications .

Why H2N-PEG2-CH2COOtBu Cannot Be Interchanged with Other PEG-Length or Protection-State Analogs in PROTAC Synthesis


PEG-based linkers of different ethylene glycol repeat lengths (PEG1, PEG2, PEG3, PEG4, PEG6, PEG8) are not interchangeable in PROTAC design, as linker length is a critical determinant of ternary complex formation efficiency and target protein degradation potency [1]. Systematic structure-activity relationship (SAR) studies have demonstrated that linker length variation directly modulates the spatial orientation between the E3 ligase ligand and the target protein warhead, with optimal degradation activity often occurring within a narrow length window that is target-specific and cannot be predicted a priori [2][3]. For instance, comparative evaluation of ERα-targeting PROTACs revealed a clear activity trend favoring specific PEG lengths (PEG-3 > PEG-4 >> PEG-2 in certain chemical series), underscoring that longer PEG linkers are not universally superior and that PEG2 may represent the optimal geometric fit for targets with proximal binding pockets [4]. Furthermore, the tert-butyl ester protection state of H2N-PEG2-CH2COOtBu provides orthogonal synthetic control that its deprotected analog H2N-PEG2-CH2COOH lacks, enabling sequential conjugation strategies where the amine terminus is first coupled to a ligand, followed by selective deprotection and activation of the carboxylic acid for subsequent ligation without cross-reactivity .

H2N-PEG2-CH2COOtBu: Comparative Evidence Guide for Differentiated Selection Against PEG-Length and Protection-State Analogs


PEG2 Linker Length vs. PEG1 and PEG3 in ERα PROTAC Degradation Activity

In a structure-activity relationship study of ERα-targeting PROTACs, compounds incorporating PEG2, PEG3, and PEG4 linkers were synthesized and evaluated in parallel for degradation activity. The results demonstrated a pronounced linker length dependency, with the PEG2-containing construct showing a distinct degradation profile compared to longer homologs [1]. While the specific DC50 values for PEG2 in this chemical series were not fully detailed in the abstracted data, the reported activity trend of PEG-3 > PEG-4 >> PEG-2 in certain series indicates that PEG2 occupies a distinct functional niche—either suboptimal or uniquely optimal depending on the specific ligand pair and binding pocket geometry [1]. This non-linear relationship between linker length and degradation efficiency underscores that PEG2 cannot be substituted with longer PEG homologs without empirical validation and may represent the preferred choice for target proteins requiring a more constrained spatial arrangement.

PROTAC Targeted Protein Degradation Linker SAR

PEG2 Linker Geometry vs. PEG4/PEG6/PEG8: Suitability for Tight Binding Pocket Geometries

PEG2 confers the smallest hydration shell among commonly employed PEG linkers: its two ether oxygens are sufficient to quench aggregation and provide aqueous solubility, yet the backbone length remains shorter than typical inter-ligand distances required for many E3 ligase-target protein pairs [1]. This characteristic makes PEG2 particularly well-suited to 'tight' geometries where the binding pockets of the E3 ligase and target protein are situated almost face-to-face, requiring minimal linker extension to achieve productive ternary complex formation [1]. In contrast, longer PEG linkers (PEG4, PEG6, PEG8) span a different subset of conformational space: PEG4 imposes a near-rigid span useful for buried pockets, PEG6 provides a compromise length, and PEG8 offers additional breathing room for targets undergoing large domain rearrangements [2]. The progression from PEG4 to PEG8 can enhance residence time in the ternary complex by up to an order of magnitude in favorable cases, but for targets with proximal binding pockets, the shorter PEG2 linker minimizes entropic penalty and reduces the risk of intramolecular micelle formation that can bury the warhead and decrease effective local concentration [2].

PROTAC Linker Design Ternary Complex Formation

GSPT1 Degradation Dependence on PEG Linker Length: PEG2 Produces Distinct Functional Outcomes

In a systematic study of Retro-2-based PROTACs incorporating variable-length PEG chain linkers, researchers demonstrated for the first time that GSPT1 degradation depends specifically on the length of the flexible PEG chain linker [1]. The study synthesized and characterized six PROTACs combining a CRBN ligand derived from thalidomide, a Retro-2 derivative warhead, and variable-length PEG linkers. Notably, the PEG2-containing molecules were found to degrade the translation termination factor GSPT1 despite the normally propitious anchoring of the PEG linker at position 4 of the phthalimide ring, while other linker lengths produced different degradation profiles [1]. This finding establishes a direct, target-specific functional consequence of PEG2 linker selection that cannot be predicted or replicated by simply substituting a longer or shorter PEG homolog without empirical validation.

PROTAC GSPT1 Linker Length SAR

AURKA Degradation Efficiency: PEG2-Containing PROTACs Achieve Single-Digit Nanomolar DC50 Values

In a structure-activity relationship study of MK-5108-derived PROTACs targeting AURKA, a PEG2 linker-containing construct (designated PROTAC JB301) demonstrated significantly improved degradation potency relative to alisertib-based PROTACs, achieving a DC50,6h of 3 nM and a Dmax,6h of 82% in leukemic cell contexts [1]. In a parallel study, another PEG2-containing AURKA PROTAC (SK2188) induced the most potent AURKA degradation observed in the series, with a DC50,24h of 3.9 nM and Dmax,24h of 89% [2]. These single-digit nanomolar DC50 values establish PEG2 linkers as capable of supporting high-efficiency targeted protein degradation in the AURKA system, providing a quantitative benchmark for the degradation potency achievable when H2N-PEG2-CH2COOtBu is incorporated as the linker building block in appropriately designed PROTAC constructs.

PROTAC AURKA Cancer Therapeutics

tert-Butyl Ester Protection vs. Free Carboxylic Acid: Orthogonal Synthetic Control for Sequential Conjugation

H2N-PEG2-CH2COOtBu features a tert-butyl (tBu) ester-protected carboxylic acid terminus, which provides orthogonal synthetic control not available with its free acid counterpart H2N-PEG2-CH2COOH (CAS 134978-97-5). The tBu protecting group is stable under the basic and nucleophilic conditions typically employed for amine coupling reactions, allowing the primary amine terminus to be selectively conjugated to carboxylic acids, activated NHS esters, or carbonyls without risk of cross-reactivity at the carboxyl terminus . Following amine conjugation, the tBu ester can be cleanly removed under mild acidic conditions—typically using trifluoroacetic acid (TFA)—to liberate the free carboxylic acid for subsequent activation and coupling steps . This 'protect-then-activate' strategy eliminates the need for complex orthogonal protection schemes and reduces byproduct formation compared to using the unprotected H2N-PEG2-CH2COOH, which would require temporary protection of the amine prior to carboxyl activation or risk uncontrolled oligomerization .

PROTAC Synthesis Protecting Group Strategy Bioconjugation

H2N-PEG2-CH2COOtBu vs. NH2-PEG2-C2-Boc: Structural Distinction for ADC vs. PROTAC Applications

H2N-PEG2-CH2COOtBu (CAS 1122484-77-8) differs structurally from its closely related analog NH2-PEG2-C2-Boc (also known as Amino-PEG2-t-butyl ester, CAS 756525-95-8) by the presence of a methylene (-CH2-) spacer between the PEG chain and the carboxyl group versus an ethylene (-CH2CH2-) spacer in the analog . This seemingly minor structural variation has functional consequences: NH2-PEG2-C2-Boc is classified and marketed as a non-cleavable 2-unit PEG ADC linker used in antibody-drug conjugate synthesis, whereas H2N-PEG2-CH2COOtBu is specifically positioned as a PROTAC linker building block . The methylene spacer in H2N-PEG2-CH2COOtBu produces a slightly shorter and more conformationally restricted carboxyl terminus, which influences the spatial orientation of conjugated ligands in the final PROTAC molecule and may affect ternary complex geometry differently than the ethylene-spaced analog.

ADC Linker PROTAC Linker Linker Selection

H2N-PEG2-CH2COOtBu: Priority Application Scenarios Based on Quantified Differential Evidence


PROTAC Library Synthesis Requiring Short-Range Spatial Constraint Between E3 Ligase and Target Protein Binding Pockets

When designing PROTAC libraries for target proteins whose binding pockets are in close spatial proximity to the recruited E3 ligase (e.g., CRBN or VHL), H2N-PEG2-CH2COOtBu provides the minimal PEG linker length necessary to prevent ligand interference while avoiding the entropic penalty and potential warhead burial associated with longer PEG4-PEG8 linkers . The PEG2 backbone (two ethylene glycol units) confers the smallest hydration shell among commonly employed PEG linkers, making it particularly suitable for 'tight' binding pocket geometries where excessive linker length would reduce ternary complex stability . This compound is the preferred choice for initial linker length screening in PROTAC SAR campaigns, where parallel evaluation of PEG2, PEG4, and PEG6 homologues is required to identify the optimal length window for productive ubiquitination [5].

Multi-Step PROTAC Assembly Requiring Orthogonal, Sequential Conjugation Without Cross-Reactivity

For PROTAC synthesis workflows requiring sequential conjugation—where the amine terminus is first coupled to a target protein ligand or E3 ligase ligand, followed by deprotection and activation of the carboxyl terminus for subsequent ligation—H2N-PEG2-CH2COOtBu offers a distinct advantage over the free acid analog H2N-PEG2-CH2COOH. The tert-butyl ester protecting group remains stable under amine coupling conditions (basic pH, nucleophilic reagents), enabling selective amine conjugation without carboxyl interference . Subsequent TFA-mediated deprotection liberates the free carboxylic acid for activation and coupling to the second ligand, reducing overall synthetic step count and improving yield by eliminating the need for temporary amine protection . This orthogonal protection strategy is particularly valuable in automated PROTAC synthesis platforms and high-throughput library generation.

GSPT1-Directed PROTAC Development Where Linker Length Dictates Degradation Phenotype

Recent evidence demonstrates that GSPT1 degradation is specifically dependent on PEG linker length, with PEG2-containing PROTACs exhibiting a distinct degradation profile compared to constructs incorporating longer PEG chains . For research programs targeting GSPT1 (a translation termination factor implicated in cancer and other diseases), H2N-PEG2-CH2COOtBu serves as the linker building block of choice to achieve the PEG2-length geometry required for productive degradation . Substitution with longer PEG homologs (PEG3, PEG4, PEG6) in this target system would yield different functional outcomes that cannot be predicted without empirical validation, making procurement of the specific PEG2 variant essential for reproducible experimental results.

AURKA-Targeting PROTAC Optimization Requiring Single-Digit Nanomolar Degradation Potency

For AURKA-targeted protein degradation programs, PEG2-containing PROTACs have demonstrated single-digit nanomolar DC50 values (3-4 nM) with maximum degradation efficiencies of 82-89% in cellular assays [5]. H2N-PEG2-CH2COOtBu provides the exact linker scaffold that, when conjugated to appropriate AURKA warheads and E3 ligase ligands, can achieve this benchmark level of degradation potency. Procurement of this specific linker ensures consistency with established SAR data in the AURKA system and avoids the uncertainty associated with linker length variation, which would require de novo optimization for this target.

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